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Compound of Interest

3,4-Diethyl-2-ethoxycarbonyl-5-
Compound Name:
methylpyrrole

Cat. No.: B1679886

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Diethyl-2-ethoxycarbonyl-5-
methylpyrrole

Introduction

Pyrrole derivatives are foundational scaffolds in a multitude of natural products,
pharmaceuticals, and functional materials, making their unambiguous characterization a
cornerstone of chemical and pharmaceutical research.[1][2] Within this important class of
heterocyclic compounds, 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole serves as a versatile
intermediate in organic synthesis, particularly in the development of novel therapeutic agents
and advanced materials.[3] Its unique substitution pattern influences its electronic properties
and reactivity, making a thorough understanding of its structure essential for predicting its
behavior in chemical transformations and biological systems.

This technical guide offers a comprehensive analysis of the spectroscopic data for 3,4-Diethyl-
2-ethoxycarbonyl-5-methylpyrrole. As a senior application scientist, the goal is to move
beyond a simple recitation of data, instead providing a detailed interpretation grounded in the
principles of each analytical technique. This document is designed for researchers, scientists,
and drug development professionals, providing the technical accuracy and field-proven insights
necessary for confident structural elucidation and quality control. We will delve into Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), explaining the causality behind experimental choices and data interpretation.
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Molecular Structure and Spectroscopic Assignment
Framework

The structural integrity of a molecule is the basis of its function. For 3,4-Diethyl-2-
ethoxycarbonyl-5-methylpyrrole (Molecular Formula: C12H19NO2z, Molecular Weight: 209.29
g/mol ), a precise understanding of its atomic arrangement is paramount before interpreting its
spectral output.[4][5]

Below is a diagram of the molecule with key atoms numbered to facilitate the discussion of
NMR assignments. This systematic labeling is the first step in a self-validating system of
characterization, where each spectroscopic signal can be logically mapped back to a specific
part of the molecular structure.

Caption: Molecular structure of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. It provides detailed information about the number of distinct proton
environments, their relative numbers (integration), and their connectivity through spin-spin
coupling. The chemical shift (d) of a proton is highly sensitive to its local electronic
environment; electron-withdrawing groups deshield protons, shifting their signals downfield
(higher ppm), while electron-donating groups cause an upfield shift.[1]

Experimental Protocol: *H NMR Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

o Sample Preparation: Dissolve 5-10 mg of high-purity 3,4-Diethyl-2-ethoxycarbonyl-5-
methylpyrrole in approximately 0.6 mL of deuterated chloroform (CDClIs).[6] CDCls is a
common choice due to its excellent solvating power for many organic compounds and its
single deuterium signal that can be used for field-frequency locking. Tetramethylsilane (TMS)
is added as an internal standard for chemical shift referencing (6 = 0.00 ppm).

¢ |nstrumentation: Transfer the solution to a standard 5 mm NMR tube.
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» Data Acquisition (400 MHz Spectrometer Example):

o

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

o Spectral Width: Set to a range of approximately 12-16 ppm to ensure all signals, including
the potentially broad NH proton, are captured.[1]

o Number of Scans (NS): 8 to 16 scans are usually adequate to achieve a good signal-to-
noise ratio.[1]

o Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate spin-
lattice relaxation, ensuring quantitative integration.[1]

'H NMR Data Summary and Interpretation

The following table summarizes the expected proton NMR data for the title compound,
acquired in CDCls.[7]

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~8.5-9.0 Broad Singlet 1H NH
4.28 Quartet 2H -O-CH2-CHs
2.65 Quartet 2H Pyrrole-CH2-CHs
241 Quartet 2H Pyrrole-CH2-CHs
2.26 Singlet 3H Pyrrole-CHs
1.35 Triplet 3H -O-CH2-CHs
1.22 Triplet 3H Pyrrole-CH2-CHs
1.11 Triplet 3H Pyrrole-CH2-CHs

In-depth Interpretation:

e NH Proton (d ~8.5-9.0): The proton attached to the nitrogen appears as a broad singlet far
downfield. Its broadness is due to quadrupole broadening from the nitrogen atom and
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potential hydrogen exchange. Its downfield position is characteristic of a proton on a
heteroaromatic ring.

o Ethoxycarbonyl Group (o 4.28, 1.35): The methylene protons (-O-CH2-) are adjacent to an
oxygen atom, which strongly deshields them, resulting in a downfield quartet at 4.28 ppm.
The signal is split into a quartet by the three neighboring methyl protons. Conversely, the
methyl protons (-CHs) at 1.35 ppm are split into a triplet by the two neighboring methylene
protons, following the n+1 rule.

e Pyrrole Substituents (6 2.65, 2.41, 2.26, 1.22, 1.11):

o The two ethyl groups at positions 3 and 4 are diastereotopic due to the chiral plane of the
substituted pyrrole ring, making their methylene and methyl protons chemically non-
equivalent. This results in two distinct quartets for the methylene protons (o 2.65 and 2.41)
and two distinct triplets for the methyl protons (6 1.22 and 1.11).

o The methyl group at position 5 is not adjacent to any protons, so it appears as a sharp
singlet at 2.26 ppm. Its chemical shift is typical for a methyl group attached to an aromatic
ring.

Caption: General workflow for NMR structural analysis.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

While *H NMR maps the proton framework, 3C NMR spectroscopy reveals the carbon
backbone of a molecule. Due to the low natural abundance of the *3C isotope, spectra are
typically acquired with proton broadband decoupling, resulting in a spectrum where each
unique carbon atom appears as a single line. The chemical shifts are highly indicative of the
carbon's hybridization and electronic environment.[8]

Experimental Protocol: *C NMR Acquisition

o Sample Preparation: A more concentrated sample is required compared to *H NMR. Dissolve
20-50 mg of the compound in 0.6 mL of CDCls.[8]

» Data Acquisition (100 MHz Spectrometer Example):
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o Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used.
o Spectral Width: A range of 0-220 ppm is standard for most organic molecules.

o Number of Scans (NS): A significantly higher number of scans (e.g., 256 to 1024) is
necessary to achieve a good signal-to-noise ratio.

o Relaxation Delay (D1): A 2-second delay is recommended to allow for the generally longer
relaxation times of carbon nuclei.[1]

3C NMR Data Summary and Interpretation

The following table summarizes the carbon NMR data for the title compound.[5][7]

Chemical Shift (d) ppm Assignment
162.2 C=0 (Ester Carbonyl)
130.1 Pyrrole C5
126.5 Pyrrole C2
122.4 Pyrrole C3
118.9 Pyrrole C4

59.5 -O-CH2-CHs
18.2 Pyrrole-CH2-CHs
17.5 Pyrrole-CH2-CHs
15.6 Pyrrole-CH2-CHs
14.5 -O-CH2-CHs
14.2 Pyrrole-CH2-CHs
11.1 Pyrrole-CHs

In-depth Interpretation:
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e Carbonyl Carbon (& 162.2): The ester carbonyl carbon is the most deshielded carbon in the
molecule, appearing at a characteristic downfield shift.

e Pyrrole Ring Carbons (6 118.9 - 130.1): The four carbons of the pyrrole ring appear in the
aromatic region. The specific shifts are influenced by the substituents. The ethoxycarbonyl
group at C2 is electron-withdrawing, while the alkyl groups at C3, C4, and C5 are electron-
donating. This interplay determines the precise chemical shifts. Predicting these shifts can
be refined using substituent chemical shift (SCS) parameters.[9][10]

 Aliphatic Carbons (6 11.1 - 59.5):

o The methylene carbon of the ethoxy group (-O-CH?2) is attached to oxygen and appears at
59.5 ppm.

o The remaining methylene and methyl carbons of the ethyl and methyl substituents appear
in the upfield region (11-19 ppm), which is typical for sp3-hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present
in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared
radiation, they absorb energy at frequencies corresponding to their natural vibrational modes
(stretching, bending).

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal
sample preparation.

o Sample Preparation: Place a small amount of the solid crystalline sample directly onto the
ATR crystal (typically diamond or germanium).

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm™1,
A background spectrum of the clean crystal is collected first and automatically subtracted.

IR Data Summary and Interpretation
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The following table lists the key absorption bands for 3,4-Diethyl-2-ethoxycarbonyl-5-

methylpyrrole.[5]

Wavenumber (cm~?) Intensity Assignment

~3300-3400 Medium, Broad N-H Stretch

2850-2980 Strong C-H Stretch (Aliphatic sp?)
~1660-1680 Strong C=0 Stretch (Ester Carbonyl)
~1450-1550 Medium C=C Stretch (Pyrrole Ring)
~1250 Strong C-O Stretch (Ester)

~1100 Medium C-N Stretch

In-depth Interpretation:

N-H Stretch (~3300-3400 cm~1): A medium, somewhat broad peak in this region is a clear
indicator of the N-H bond in the pyrrole ring.

C-H Stretches (2850-2980 cm~1): The strong absorptions in this region are characteristic of
the stretching vibrations of the sp3-hybridized C-H bonds in the methyl and ethyl groups.

C=0 Stretch (~1660-1680 cm~1): This is one of the most intense and unambiguous peaks in
the spectrum, corresponding to the carbonyl group of the ethoxycarbonyl substituent. Its
position is slightly lowered from a typical ester (~1735 cm~1) due to conjugation with the
electron-rich pyrrole ring.

Fingerprint Region (<1500 cm~1): The complex pattern of bands in this region, including
C=C, C-0, and C-N stretches, is unique to the molecule and serves as a "fingerprint" for
identification when compared against a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments. For structural elucidation, Electron lonization (El) is a common technique

that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a
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reproducible manner. The resulting fragmentation pattern provides valuable clues about the
molecule's structure.

Experimental Protocol: GC-MS with Electron lonization

o Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like
dichloromethane or ethyl acetate.

e Instrumentation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass
Spectrometer (MS). The GC separates the compound from any impurities before it enters the
MS source.

« lonization: In the El source, the compound is ionized by a 70 eV electron beam, forming a
molecular ion (M*") and various fragment ions.

e Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) and detected,
generating a mass spectrum.

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole shows a molecular ion
peak and several characteristic fragment ions.[5]

m/z Relative Intensity Assignment

209 High [M]*" (Molecular lon)
194 High [M - CHs]*

164 Medium [M - OC2Hs]*

148 High [M - CO2C2Hs]*

Proposed Fragmentation Pathway:

The fragmentation of pyrrole derivatives is significantly influenced by the substituents on the
ring.[11][12] For the title compound, several logical fragmentation pathways can be proposed
based on the stability of the resulting ions.
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e Molecular lon ([M]*" at m/z 209): The peak corresponding to the intact molecule's mass
confirms the molecular weight.[5]

e Loss of a Methyl Radical ([M - CHs]* at m/z 194): A common fragmentation pathway for
ethyl-substituted aromatics is the loss of a methyl radical (*CHs) via benzylic cleavage. This
results in a stable, resonance-stabilized cation.

o Loss of an Ethoxy Radical ([M - OCzHs]* at m/z 164): Cleavage of the C-O bond in the ester
group results in the loss of an ethoxy radical (*OCzHs), forming an acylium ion.

o Loss of the Ethoxycarbonyl Group ([M - CO2CzHs]* at m/z 148): Cleavage of the bond
between the pyrrole ring and the ester group leads to the loss of the entire ethoxycarbonyl
radical (*CO2C:zHs), resulting in a highly stable pyrrole cation. This is often a major fragment.

- eCHs - +0OCzHs - «C0O2C2Hs

[M - CHs]* [M - OCzHs]* [M - CO2C2Hs]*
miz = 194 miz = 164 miz = 148

Click to download full resolution via product page

Caption: Proposed fragmentation pathways for 3,4-Diethyl-2-ethoxycarbonyl-5-
methylpyrrole in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole
provides an unambiguous confirmation of its molecular structure. Each technigue—H NMR,
13C NMR, IR, and MS—offers complementary pieces of information that, when synthesized,
create a complete and self-validating structural picture. The *H and 3C NMR spectra precisely
map the proton and carbon frameworks, IR spectroscopy confirms the presence of key
functional groups (N-H, C=0), and mass spectrometry verifies the molecular weight and
reveals plausible fragmentation patterns consistent with the proposed structure. For
researchers in drug discovery and materials science, this level of detailed characterization is

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole
https://www.benchchem.com/product/b1679886?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679886?utm_src=pdf-body
https://www.benchchem.com/product/b1679886?utm_src=pdf-body
https://www.benchchem.com/product/b1679886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

not merely academic; it is a prerequisite for ensuring compound identity, purity, and for building

a rational understanding of structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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